N-cyclopentyl-6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3-amine
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Overview
Description
N-CYCLOPENTYL-6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRIDAZIN-3-AMINE is a complex organic compound that features a pyridazine core substituted with a cyclopentyl group, a methyl group, and a pyrrolidine-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRIDAZIN-3-AMINE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated pyridazine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRIDAZIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-CYCLOPENTYL-6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRIDAZIN-3-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRIDAZIN-3-AMINE involves its interaction with specific molecular targets and pathways. The pyridazine core and the sulfonyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’- (4-Methyl-1,3-phenylene)bis (1-pyrrolidinecarboxamide)
- N,N’- (4-Methyl-1,3-phenylene)bis (pyrrolidine-1-carboxamide)
Uniqueness
N-CYCLOPENTYL-6-[4-METHYL-3-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRIDAZIN-3-AMINE is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N4O2S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-cyclopentyl-6-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)pyridazin-3-amine |
InChI |
InChI=1S/C20H26N4O2S/c1-15-8-9-16(14-19(15)27(25,26)24-12-4-5-13-24)18-10-11-20(23-22-18)21-17-6-2-3-7-17/h8-11,14,17H,2-7,12-13H2,1H3,(H,21,23) |
InChI Key |
YBHIENQVQVYJCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3CCCC3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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